molecular formula C20H15ClN4O5S2 B2830982 N-(2H-1,3-benzodioxol-5-yl)-2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 1111165-23-1

N-(2H-1,3-benzodioxol-5-yl)-2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B2830982
CAS No.: 1111165-23-1
M. Wt: 490.93
InChI Key: MHGYQEGGEUHXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a pyrimido[5,4-c][2,1]benzothiazine moiety

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step chemical processes. These processes often include isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. The goal is to achieve high purity and yield while maintaining the structural integrity of the complex molecule. Industrial production methods may involve the use of advanced techniques such as continuous flow synthesis to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, highlighting its reactivity and functional versatility. Common types of reactions include:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications, where it can inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide include:

    N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: This compound shares a similar benzodioxole ring structure but differs in its indole moiety.

    N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound also contains a benzodioxole ring but has a different side chain and functional groups.

    2-propenal, 3-(1,3-benzodioxol-5-yl)-: This compound features a benzodioxole ring with a propenal side chain.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O5S2/c1-25-14-4-2-11(21)6-13(14)19-17(32(25,27)28)8-22-20(24-19)31-9-18(26)23-12-3-5-15-16(7-12)30-10-29-15/h2-8H,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGYQEGGEUHXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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